molecular formula C14H18F3NO B8267548 N-(5-Methoxy-2-(trifluoromethyl)benzyl)cyclopentanamine

N-(5-Methoxy-2-(trifluoromethyl)benzyl)cyclopentanamine

Cat. No. B8267548
M. Wt: 273.29 g/mol
InChI Key: VBIHQSZEOOKXHY-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-(trifluoromethyl)benzyl)cyclopentanamine is a useful research compound. Its molecular formula is C14H18F3NO and its molecular weight is 273.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Methoxy-2-(trifluoromethyl)benzyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Methoxy-2-(trifluoromethyl)benzyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Synthesis Method Details

Design of the Synthesis Pathway
The synthesis pathway for N-(5-Methoxy-2-(trifluoromethyl)benzyl)cyclopentanamine involves the reaction of 5-Methoxy-2-(trifluoromethyl)benzaldehyde with cyclopentylamine in the presence of a reducing agent to yield the desired product.

Starting Materials
5-Methoxy-2-(trifluoromethyl)benzaldehyde, Cyclopentylamine, Reducing agent

Reaction
Step 1: Dissolve 5-Methoxy-2-(trifluoromethyl)benzaldehyde in a suitable solvent., Step 2: Add cyclopentylamine to the reaction mixture and stir at room temperature for several hours., Step 3: Add a reducing agent to the reaction mixture and stir for several more hours., Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.

Properties

IUPAC Name

N-[[5-methoxy-2-(trifluoromethyl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-19-12-6-7-13(14(15,16)17)10(8-12)9-18-11-4-2-3-5-11/h6-8,11,18H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIHQSZEOOKXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methoxy-2-(trifluoromethyl)benzyl)cyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.